REACTION_CXSMILES
|
[NH:1]([C:7]([O:9][CH2:10][CH:11]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:17]2[C:12]1=[CH:13][CH:14]=[CH:15][CH:16]=2)=[O:8])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].O[C:25]1[C:34]([F:35])=[C:32]([F:33])[C:30]([F:31])=[C:28]([F:29])[C:26]=1[F:27].C1CCC(N=C=NC2CCCCC2)CC1>CN(C=O)C>[NH:1]([C:7]([O:9][CH2:10][CH:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:18]2[C:23]1=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:8])[CH2:2][CH2:3][C:4]([O:6][C:25]1[C:26]([F:27])=[C:28]([F:29])[C:30]([F:31])=[C:32]([F:33])[C:34]=1[F:35])=[O:5]
|
Name
|
|
Quantity
|
311 mg
|
Type
|
reactant
|
Smiles
|
N(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Name
|
|
Quantity
|
334 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(F)C(F)=C(F)C(F)=C1F
|
Name
|
|
Quantity
|
288 mg
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove DCUrea
|
Type
|
CUSTOM
|
Details
|
the flitrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was flush-chromatographed (CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
The crude Fmoc-β-Ala-OPfp was recrystallized
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CCC(=O)OC1=C(F)C(F)=C(F)C(F)=C1F)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 429 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |